molecular formula C14H20Br2O B6319224 1,3-Dibromo-5-(octyloxy)benzene CAS No. 1240047-14-6

1,3-Dibromo-5-(octyloxy)benzene

Cat. No.: B6319224
CAS No.: 1240047-14-6
M. Wt: 364.12 g/mol
InChI Key: LAWGWHRUQKVFOP-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(octyloxy)benzene is an organic compound with the molecular formula C₁₄H₂₀Br₂O and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of two bromine atoms and an octyloxy group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(octyloxy)benzene can be synthesized through a multi-step process involving the bromination of 5-(octyloxy)benzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-(octyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(octyloxy)benzene involves its interaction with molecular targets through its bromine atoms and octyloxy group. These interactions can lead to various chemical transformations and biological effects. The specific pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring selective reactivity and specific interactions with other molecules .

Properties

IUPAC Name

1,3-dibromo-5-octoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWGWHRUQKVFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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